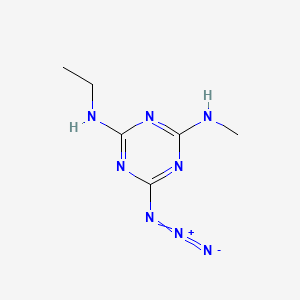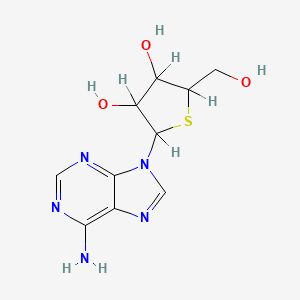
1,3,5-Triazine-2,4-diamine, 6-azido-N-ethyl-N'-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazine-2,4-diamine, 6-azido-N-ethyl-N’-methyl- is a derivative of the triazine family, characterized by the presence of azido, ethyl, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 6-azido-N-ethyl-N’-methyl- can be achieved through several methods. One efficient method involves the sequential nucleophilic substitution of chlorine atoms in cyanuric chloride by amino and azido groups . Another method includes the selective substitution of the azido group in triazidotriazine with propargylamine . The nitrosation of the corresponding 6-hydrazinyl-N2, N4-dimethyl-N2, N4-di(prop-2-yn-1-yl)-1,3,5-triazine-2,4-diamine is also a viable route .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale synthesis would likely involve optimizing the aforementioned synthetic routes to ensure high yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Triazine-2,4-diamine, 6-azido-N-ethyl-N’-methyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: Replacement of chlorine atoms with amino and azido groups.
Nitrosation: Conversion of hydrazinyl groups to azido groups.
Common Reagents and Conditions
Common reagents used in these reactions include cyanuric chloride, propargylamine, and nitrosating agents . Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include various azido and amino-substituted triazine derivatives, which can be further utilized in the synthesis of energetic polymers and other advanced materials .
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazine-2,4-diamine, 6-azido-N-ethyl-N’-methyl- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-azido-N-ethyl-N’-methyl- involves its interaction with various molecular targets and pathways. The azido group is known for its ability to participate in click chemistry reactions, forming stable triazole rings . This property makes it valuable in the synthesis of complex molecular structures and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine-2,4-diamine, 6-chloro-: A similar compound with a chlorine atom instead of an azido group.
Propazine: Another triazine derivative with isopropylamino groups.
6-Methyl-1,3,5-triazine-2,4-diamine: A triazine derivative with a methyl group.
Uniqueness
1,3,5-Triazine-2,4-diamine, 6-azido-N-ethyl-N’-methyl- is unique due to the presence of the azido group, which imparts distinct reactivity and potential for forming energetic materials . This differentiates it from other triazine derivatives, making it particularly valuable in specialized applications.
Eigenschaften
CAS-Nummer |
18941-07-6 |
|---|---|
Molekularformel |
C6H10N8 |
Molekulargewicht |
194.20 g/mol |
IUPAC-Name |
6-azido-2-N-ethyl-4-N-methyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C6H10N8/c1-3-9-5-10-4(8-2)11-6(12-5)13-14-7/h3H2,1-2H3,(H2,8,9,10,11,12) |
InChI-Schlüssel |
UKCGOSNILQTBEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=NC(=NC(=N1)NC)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[3-(trimethylsilyl)phenyl]-1H-pyrazole](/img/structure/B13730680.png)



![8-Azabicyclo[3.2.1]oct-8-yloxy,1,5-dimethyl-3-oxo-](/img/structure/B13730697.png)




![7-Bromo-3-isopropyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13730713.png)

![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-(o-acetyloxime)](/img/structure/B13730726.png)
![(1R,3R,4S)-ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13730741.png)
